2-Piperidinone, 1-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1-(hydroxymethyl)- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its versatile applications in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-(hydroxymethyl)- can be achieved through various methods. One efficient method involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of 2-Piperidinone, 1-(hydroxymethyl)- often involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones.
Reduction: Hydrogenation of unsaturated δ-lactams to form piperidinones.
Substitution: Functionalization of the piperidine ring with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and oxidizing agents for the conversion of piperidines to piperidinones . The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions are substituted piperidinones, which serve as key intermediates in the synthesis of various pharmaceuticals and natural products .
Scientific Research Applications
2-Piperidinone, 1-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Incorporated into drug design and development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which enable it to interact with biological molecules and exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A closely related compound with similar chemical properties.
N-substituted piperidines: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
2-Piperidinone, 1-(hydroxymethyl)- is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives . This uniqueness makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(hydroxymethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-7-4-2-1-3-6(7)9/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRRKPTVVUCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441958 |
Source
|
Record name | 2-Piperidinone, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24460-70-6 |
Source
|
Record name | 2-Piperidinone, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.